molecular formula C10H17N5O3 B1405469 tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate CAS No. 863646-43-9

tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate

Cat. No.: B1405469
CAS No.: 863646-43-9
M. Wt: 255.27 g/mol
InChI Key: QQLMQFGGRRFIIA-UHFFFAOYSA-N
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Description

This compound features a tert-butyl group, a tetrazole ring, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The morpholine ring is then introduced through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, while the morpholine ring can participate in electrophilic substitution reactions

Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted tetrazoles and morpholines .

Scientific Research Applications

Tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and catalysts

Comparison with Similar Compounds

Tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate can be compared with other similar compounds, such as tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate and tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate. These compounds share the tetrazole ring and tert-butyl group but differ in the heterocyclic ring structure. The unique combination of the morpholine ring in this compound provides distinct chemical properties and reactivity, making it a valuable compound for specific applications .

Biological Activity

tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate (CAS Number: 863646-43-9) is a compound featuring a unique combination of a tetrazole ring and a morpholine structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N5O3C_{10}H_{17}N_{5}O_{3}, with a molecular weight of 255.274 g/mol. The structural characteristics include:

  • Tetrazole Ring : Known for its metabolic stability and ability to mimic carboxylic acids.
  • Morpholine Ring : Contributes to the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its tetrazole component, which acts as a carboxylic acid mimic. This property allows it to interact with various biological targets, influencing metabolic pathways and cellular functions.

Target Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and neurodegeneration.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, which could have implications for neurological disorders.

Antimicrobial Properties

Research indicates that compounds with tetrazole rings exhibit antimicrobial activity. Studies suggest that this compound may possess similar properties, although specific data on its efficacy against various pathogens is limited.

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects. For instance, in vitro experiments demonstrated that it could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease:

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control10010
Aβ Only43.7850
Aβ + tert-butyl62.9830

These results suggest that this compound may help mitigate the cytotoxic effects of Aβ by reducing inflammatory cytokine production.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its resistance to biological degradation due to the tetrazole moiety. This feature enhances its bioavailability and potential therapeutic efficacy:

  • Absorption : The compound is likely well absorbed due to its lipophilic morpholine structure.
  • Distribution : Its ability to cross the blood-brain barrier may allow it to exert effects in the central nervous system.
  • Metabolism : The resistance to metabolic degradation suggests prolonged action within biological systems.

Case Studies and Research Findings

  • In Vitro Studies : Experiments have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity, indicating potential use in neurodegenerative disease models.
  • In Vivo Models : Further research is necessary to evaluate its efficacy in animal models of Alzheimer's disease and other neurodegenerative conditions.

Comparison with Related Compounds

The biological activity of this compound can be compared with other tetrazole-containing compounds:

Compound NameStructure TypeNotable Activity
M4Carbamateβ-secretase inhibitor
Pyrrolidine derivativePyrrolidineAntimicrobial effects

These comparisons highlight the unique properties of this compound, particularly its potential neuroprotective effects.

Properties

IUPAC Name

tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)15-4-5-17-6-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLMQFGGRRFIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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